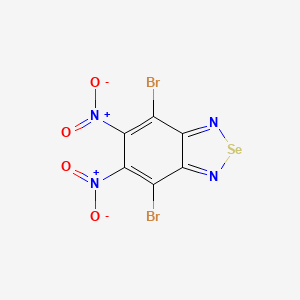
4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole is a heterocyclic compound that contains selenium, bromine, and nitro functional groups
Preparation Methods
The synthesis of 4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole typically involves the nitration and bromination of a benzoselenadiazole precursor. The reaction conditions often require the use of strong acids and oxidizing agents. Industrial production methods may involve multi-step synthesis processes to ensure high purity and yield.
Chemical Reactions Analysis
4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as light-emitting diodes and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application.
Comparison with Similar Compounds
4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole can be compared with similar compounds such as:
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole: This compound contains sulfur instead of selenium and has similar chemical properties.
4,7-Dibromo-5,6-dinitro-2,1,3-benzotelluradiazole: This compound contains tellurium instead of selenium and exhibits different reactivity due to the larger atomic size of tellurium.
The uniqueness of this compound lies in its selenium content, which imparts distinct electronic and chemical properties compared to its sulfur and tellurium analogs.
Properties
Molecular Formula |
C6Br2N4O4Se |
|---|---|
Molecular Weight |
430.87 g/mol |
IUPAC Name |
4,7-dibromo-5,6-dinitro-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6Br2N4O4Se/c7-1-3-4(10-17-9-3)2(8)6(12(15)16)5(1)11(13)14 |
InChI Key |
GSWHLBUNXUPCAW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C2=N[Se]N=C2C(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
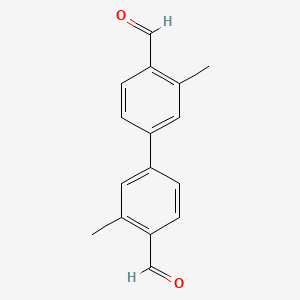
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)
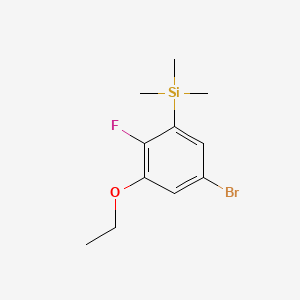
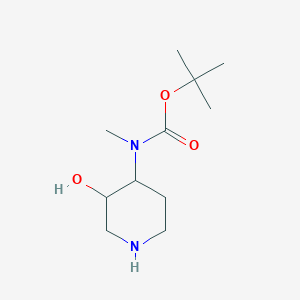
![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)
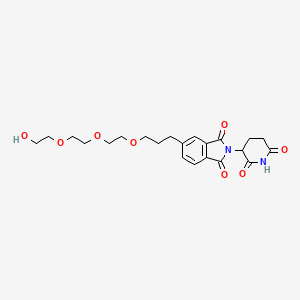
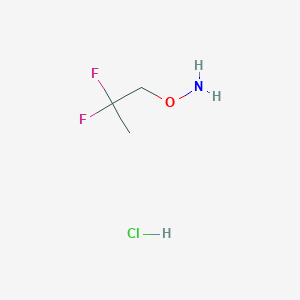
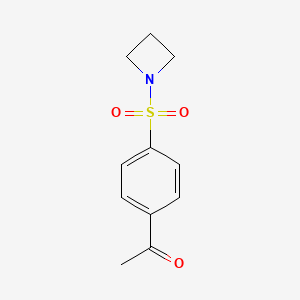
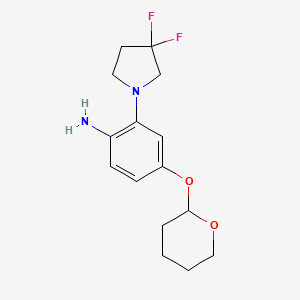
amine](/img/structure/B14768872.png)
![8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14768875.png)
